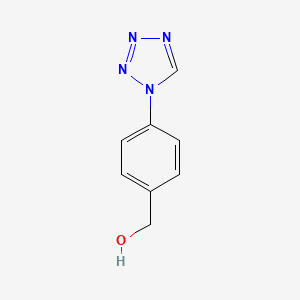
(4-(1H-tetrazol-1-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1H-tetrazol-1-yl)phenyl)methanol is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-tetrazol-1-yl)phenyl)methanol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.
Introduction of the Methanol Moiety: Finally, the phenyl group is functionalized with a methanol group through a reduction reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(1H-tetrazol-1-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Formation of (4-(1H-tetrazol-1-yl)phenyl)aldehyde or (4-(1H-tetrazol-1-yl)phenyl)carboxylic acid.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(1H-tetrazol-1-yl)phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biology: It is studied for its interactions with biological molecules and potential biological activities.
Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (4-(1H-tetrazol-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes or receptors, leading to various biological effects. The phenyl and methanol groups may also contribute to its overall activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methyl-1H-tetrazol-5-yl)(phenyl)methanone
- (2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methanol
- (2-Butyl-4-chloro-1-[[2’-(2-triphenylmethyl)-2H-tetrazol-5-yl]biphenyl-4-yl]methyl-1H-imidazol-5-yl)methanol
Uniqueness
(4-(1H-tetrazol-1-yl)phenyl)methanol is unique due to its specific structural arrangement, which combines a tetrazole ring with a phenyl group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H8N4O |
|---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
[4-(tetrazol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C8H8N4O/c13-5-7-1-3-8(4-2-7)12-6-9-10-11-12/h1-4,6,13H,5H2 |
InChI-Schlüssel |
BIWAMRPVQWWZLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)N2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






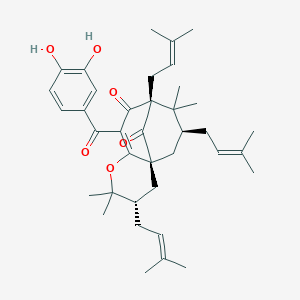
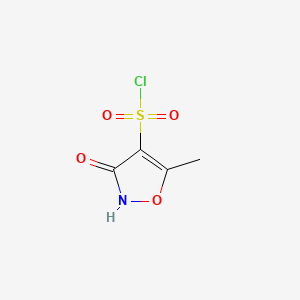
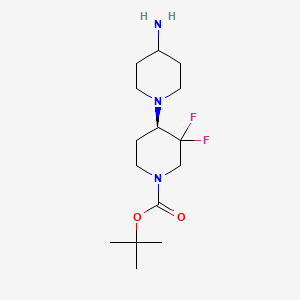

![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
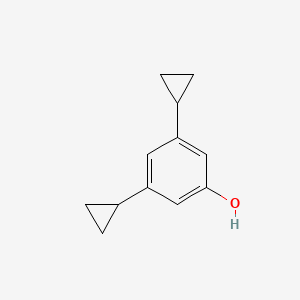
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)
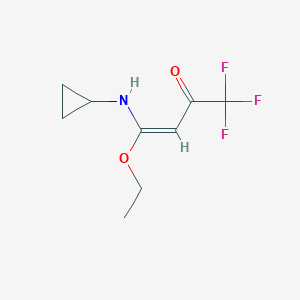
![tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13905323.png)
